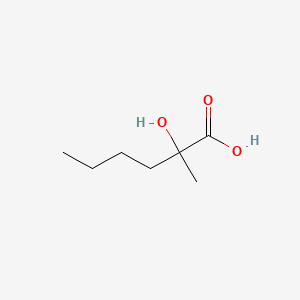

2-Hydroxy-2-methylhexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-methylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-4-5-7(2,10)6(8)9/h10H,3-5H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQAXDPWMQIKEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Enantiopure 2-Hydroxy-2-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of enantiopure 2-hydroxy-2-methylhexanoic acid, a valuable chiral building block in the development of various pharmaceutical agents. The primary focus of this document is the well-established and diastereoselective method of asymmetric halolactonization, utilizing L-proline as a chiral auxiliary. This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to facilitate its application in a research and development setting.

Introduction

Enantiopure α-hydroxy acids are crucial intermediates in the synthesis of a wide range of biologically active molecules. The stereochemistry at the α-position can significantly influence the pharmacological activity and safety profile of a drug candidate. This compound, with its chiral center at the C2 position, is a key component in the synthesis of complex organic molecules. The stereoselective synthesis of this compound is therefore of significant interest to the pharmaceutical and fine chemical industries.

This guide details a robust and scalable five-step synthesis of (+)-S-2-hydroxy-2-methylhexanoic acid, commencing from the readily accessible starting material, 2-methylene-hexanoic acid. The key strategic element of this synthesis is an asymmetric bromolactonization reaction, where the chirality is induced by the natural amino acid L-proline.

Overall Synthetic Strategy

The synthesis of enantiopure (+)-S-2-hydroxy-2-methylhexanoic acid is achieved through a five-step sequence, as depicted in the workflow diagram below. The process begins with the preparation of the starting material, 2-methylene-hexanoic acid, followed by its conversion to the corresponding acid chloride. The crucial stereochemical control is introduced in the third step through an L-proline-mediated asymmetric bromolactonization. Subsequent dehalogenation and hydrolysis yield the final enantiopure product.

Caption: Overall workflow for the synthesis of enantiopure (+)-S-2-Hydroxy-2-methylhexanoic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis of (+)-S-2-hydroxy-2-methylhexanoic acid.

| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |

| 0 | Synthesis of 2-Methylene-hexanoic Acid | 1. Br₂, PBr₃2. DBU, Toluene | 1. 802. 110 | 1. 42. 2 | ~75 (overall) | N/A |

| 1 | Acid Chloride Formation | Thionyl Chloride | Reflux | 2 | >95 (crude) | N/A |

| 2 | Amide Formation | L-Proline, NaOH, Water/Ether | 0-25 | 1 | ~90 | N/A |

| 3 | Asymmetric Bromolactonization | N-Bromosuccinimide (NBS), DMF | 0-25 | 3 | ~85 | >95 (diastereomeric excess) |

| 4 | Dehalogenation | Tri-n-butyltin Hydride, AIBN, Toluene | 80 | 2 | ~90 | >95 |

| 5 | Hydrolysis | Concentrated Hydrobromic Acid | 100-105 | 15-24 | ~88 | >95 |

Detailed Experimental Protocols

Preparation of Starting Material: 2-Methylene-hexanoic Acid

Reaction Scheme:

Caption: Synthesis of the starting material, 2-Methylene-hexanoic Acid.

Protocol:

-

To a solution of hexanoic acid (1.0 eq) is added catalytic phosphorus tribromide (0.05 eq).

-

Bromine (1.1 eq) is added dropwise at a rate to maintain the reaction temperature at approximately 80°C.

-

After the addition is complete, the mixture is stirred at 80°C for 4 hours.

-

The crude 2-bromohexanoyl bromide is then added to a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 eq) in toluene.

-

The reaction mixture is heated to 110°C for 2 hours.

-

After cooling, the mixture is diluted with water and acidified with HCl.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 2-methylene-hexanoic acid.

Core Synthesis of (+)-S-2-Hydroxy-2-methylhexanoic Acid

Protocol:

-

2-Methylene-hexanoic acid (1.0 eq) is dissolved in an excess of thionyl chloride (2.0 eq).

-

The mixture is heated at reflux for 2 hours.

-

The excess thionyl chloride is removed by distillation under reduced pressure to yield crude 2-methylene-hexanoyl chloride, which is used in the next step without further purification.

Protocol:

-

A solution of L-proline (1.0 eq) in aqueous sodium hydroxide (1.0 eq) is prepared and cooled to 0°C.

-

The crude 2-methylene-hexanoyl chloride (1.0 eq) is dissolved in diethyl ether and added dropwise to the L-proline solution at 0°C with vigorous stirring.

-

The reaction is allowed to warm to room temperature and stirred for 1 hour.

-

The layers are separated, and the aqueous layer is acidified with concentrated HCl and extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give N-(2-Methylene-hexanoyl)-L-proline.

Protocol:

-

The N-(2-Methylene-hexanoyl)-L-proline (1.0 eq) is dissolved in dimethylformamide (DMF) and cooled to 0°C.

-

N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise over 30 minutes.

-

The reaction mixture is stirred at room temperature for 3 hours.

-

The mixture is poured into water and extracted with ethyl acetate.

-

The combined organic layers are washed with saturated sodium thiosulfate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude bromolactone.

Protocol:

-

The crude bromolactone (1.0 eq) is dissolved in toluene.

-

Tri-n-butyltin hydride (1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) are added.

-

The reaction mixture is heated at 80°C for 2 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by chromatography to give the oxazine product.

Protocol:

-

The purified oxazine (1.0 eq) is suspended in concentrated hydrobromic acid.

-

The mixture is heated at 100-105°C for 15-24 hours.

-

After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The crude product is purified by recrystallization to afford enantiopure (+)-S-2-hydroxy-2-methylhexanoic acid.[1]

Alternative Synthetic Approaches

While the asymmetric halolactonization using L-proline is a well-established method, other strategies for the synthesis of enantiopure α-hydroxy acids exist and could potentially be adapted for this compound. These include:

-

Use of other chiral auxiliaries: Chiral auxiliaries such as Evans oxazolidinones are widely used to control stereochemistry in aldol and alkylation reactions, which could be applied to the synthesis of α-hydroxy acids.

-

Asymmetric catalytic methods: The development of chiral catalysts for the asymmetric dihydroxylation of α,β-unsaturated esters or the enantioselective alkylation of chiral glyoxylate derivatives could provide more direct routes.

-

Enzymatic resolution: The kinetic resolution of racemic this compound or its ester derivatives using specific lipases or esterases can be a highly efficient method for obtaining one enantiomer in high purity.

Further research and development would be required to establish detailed and optimized protocols for these alternative approaches for this specific target molecule.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis of enantiopure (+)-S-2-hydroxy-2-methylhexanoic acid. The asymmetric halolactonization strategy employing L-proline as a chiral auxiliary offers a reliable and scalable route to this valuable chiral building block. The provided experimental protocols and quantitative data serve as a solid foundation for researchers and drug development professionals to implement this synthesis in their laboratories. Further exploration of alternative synthetic methodologies may lead to even more efficient and sustainable processes in the future.

References

A Technical Guide to the Stereoselective Synthesis of 2-Hydroxy-2-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stereoselective synthesis of 2-hydroxy-2-methylhexanoic acid, a chiral building block of significant interest in pharmaceutical and organic synthesis. The focus of this document is on providing detailed, actionable information, including experimental protocols and comparative data, to aid researchers in the development of efficient and stereocontrolled synthetic routes.

Introduction

This compound is a chiral α-hydroxy acid that serves as a crucial intermediate in the synthesis of various complex organic molecules, including prostaglandin analogs.[1] The stereochemistry at the C2 position is critical for the biological activity of the final products, necessitating the development of highly stereoselective synthetic methods. This guide explores a key and well-documented method for the asymmetric synthesis of the (+)-S-enantiomer, which involves an asymmetric halolactonization reaction.

Asymmetric Halolactonization Route Utilizing a Chiral Auxiliary

A prominent and effective method for the stereoselective synthesis of (+)-S-2-hydroxy-2-methylhexanoic acid employs L-proline as a chiral auxiliary to direct the stereochemical outcome of a halolactonization reaction.[1] This multi-step pathway begins with an achiral precursor and introduces the desired chirality in a controlled manner.

Logical Workflow of the Asymmetric Halolactonization

The overall synthetic strategy can be visualized as a sequential process, starting from the preparation of the substrate to the final hydrolysis to yield the target molecule.

Caption: Workflow for the asymmetric synthesis of (+)-S-2-hydroxy-2-methylhexanoic acid.

Experimental Protocols

The following sections provide a detailed breakdown of the experimental procedures for each key step in the asymmetric halolactonization synthesis.

Step 1: Synthesis of 2-Methylene-hexanoyl chloride

The synthesis begins with the conversion of 2-methylene-hexanoic acid to its more reactive acid chloride derivative.

-

Reactants: 2-Methylene-hexanoic acid, Thionyl chloride.

-

Procedure: 2-Methylene-hexanoic acid is reacted with thionyl chloride. The reaction is typically performed in the absence of a solvent or in an inert solvent like dichloromethane. The mixture is heated to facilitate the reaction, and the excess thionyl chloride is subsequently removed by distillation to yield the crude 2-methylene-hexanoyl chloride.[1]

Step 2: Formation of the Chiral Amide

The acid chloride is then reacted with the chiral auxiliary, L-proline, to form a chiral amide intermediate.

-

Reactants: 2-Methylene-hexanoyl chloride, L-proline.

-

Reagents: A suitable base (e.g., pyridine or triethylamine).

-

Solvent: Anhydrous dichloromethane or a similar aprotic solvent.

-

Procedure: L-proline is suspended in the solvent and cooled in an ice bath. The base is added, followed by the dropwise addition of 2-methylene-hexanoyl chloride. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature. Standard aqueous work-up and purification by chromatography yield the N-(2-Methylene-hexanoyl)-L-proline amide.[1]

Step 3: Asymmetric Bromolactonization

This is the crucial stereochemistry-inducing step where the chiral amide undergoes cyclization.

-

Reactant: N-(2-Methylene-hexanoyl)-L-proline.

-

Reagent: N-bromosuccinimide (NBS).

-

Solvent: Aprotic polar solvent such as dimethylformamide (DMF).[1]

-

Procedure: The chiral amide is dissolved in the solvent and treated with N-bromosuccinimide. The reaction proceeds to form a bicyclic bromolactone. The rigid structure of the proline auxiliary sterically directs the electrophilic addition of bromine, leading to the formation of a specific diastereomer.[1]

Step 4: Dehalogenation

The bromine atom is removed in this step to form an oxazine intermediate.

-

Reactant: Bicyclic bromolactone.

-

Reagent: Tri-n-butyltin hydride.

-

Solvent: Methylene chloride.[2]

-

Procedure: The bromolactone is dissolved in methylene chloride and treated with tri-n-butyltin hydride. The reaction is typically initiated with a radical initiator like azobisisobutyronitrile (AIBN) and may require heating. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the product is purified.

Step 5: Hydrolysis to (+)-S-2-Hydroxy-2-methylhexanoic acid

The final step involves the hydrolysis of the oxazine to release the chiral auxiliary and yield the desired product.

-

Reactant: Oxazine intermediate.

-

Reagent: Concentrated hydrobromic acid.

-

Procedure: The oxazine is treated with concentrated hydrobromic acid and heated to reflux. This process cleaves the amide bond, removing the L-proline chiral auxiliary and forming the final (+)-S-2-hydroxy-2-methylhexanoic acid. The product is then isolated and purified.

Quantitative Data

The efficiency of a stereoselective synthesis is critically evaluated by its chemical yield and the degree of stereoselectivity, typically expressed as enantiomeric excess (ee) or diastereomeric excess (de).

| Step | Product | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |

| Asymmetric Bromolactonization | Bicyclic Bromolactone | Data not available | High diastereoselectivity reported | [1] |

| Overall Synthesis | (+)-S-2-hydroxy-2-methylhexanoic acid | High optical purity reported | [α]365 = +24.05 (c=1.537 in H2O) | [2] |

Note: Specific yield and enantiomeric excess values for each step are not consistently reported in the reviewed literature. The reported high optical purity of the final product indicates a high degree of stereocontrol in the key bromolactonization step.

Alternative Approaches

While the asymmetric halolactonization route is well-established, other general strategies for the enantioselective synthesis of α-hydroxy acids could potentially be adapted for this compound. These include:

-

Diazotization of α-amino acids: This method involves the conversion of a chiral α-amino acid to the corresponding α-hydroxy acid with retention of stereochemistry.[3] While a general method, its specific application to an amino acid precursor for this compound would need to be developed.

-

Enzymatic Resolutions: Biocatalytic methods, such as the use of lipases or other hydrolases, can be employed for the kinetic resolution of racemic α-hydroxy acids or their derivatives.[4] These methods offer high enantioselectivity under mild reaction conditions.

-

Asymmetric Alkylation of Chiral Oxazolines: Chiral oxazolines can be used as auxiliaries to direct the stereoselective alkylation of enolates, which can then be hydrolyzed to the corresponding chiral carboxylic acids.[5][6]

Conclusion

The stereoselective synthesis of this compound is a critical process for the development of certain pharmaceuticals. The asymmetric halolactonization method using L-proline as a chiral auxiliary represents a robust and well-documented approach to obtain the (+)-S-enantiomer with high optical purity. This guide provides a detailed framework of the experimental protocols and the logical workflow of this synthetic route. For drug development professionals and researchers, understanding these detailed methodologies is essential for the efficient and controlled synthesis of this important chiral intermediate. Further research into optimizing yields and exploring alternative enzymatic or catalytic methods could provide even more efficient pathways to this valuable molecule.

References

The Biological Landscape of 2-Hydroxy-2-methylhexanoic Acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the biological activities associated with 2-Hydroxy-2-methylhexanoic acid. While direct research into the specific bioactivities of this molecule is nascent, its classification as an alpha-hydroxy acid (AHA) and its crucial role as a stereospecific intermediate in the synthesis of prostaglandins provide a significant framework for understanding its potential biological relevance. This document synthesizes the available information, focusing on the established activities of related compounds and the pathways it influences through its synthetic applications.

Core Identity and Primary Role

This compound is a tertiary alpha-hydroxy acid. Its primary and most well-documented role in the scientific literature is as a key chiral building block in the synthesis of prostaglandin analogs.[1] The (+)-S-enantiomer is particularly important for establishing the correct stereochemistry in these complex bioactive lipids.[1]

Postulated Biological Activities of this compound

Direct studies on the biological effects of this compound are limited. However, preliminary research and its chemical nature suggest potential areas of interest:

-

Metabolic Fate: As a medium-chain fatty acid, it is hypothesized to be rapidly absorbed and metabolized.[1]

-

Antioxidant Properties: There are suggestions that it may possess antioxidant capabilities, although this is not yet well-established through rigorous experimental data.[1]

-

Immune Response in Insects: Initial findings have indicated a possible role in the immune responses of insects, which could open avenues for the development of novel antibacterial agents.[1]

It is crucial to underscore that these areas are largely speculative and require further empirical validation.

Biological Activity of Alpha-Hydroxy Acids (AHAs)

Given the limited direct data on this compound, a review of the biological activities of the broader class of alpha-hydroxy acids is instructive. AHAs are widely used in dermatology and are known to exert several effects on the skin.[2][3][4]

Effects on the Epidermis

The primary effect of AHAs is exfoliation through the reduction of corneocyte cohesion in the stratum corneum.[2][3] This leads to a smoother skin texture and can aid in the treatment of conditions like acne and hyperpigmentation.[3][4]

Dermal Effects

At certain concentrations, AHAs can increase the synthesis of glycosaminoglycans and collagen, leading to an increase in skin thickness and a reduction in the appearance of wrinkles.[2][5]

Cellular Mechanisms

The biological effects of AHAs are concentration-dependent.[2][6] At higher concentrations, they can induce apoptosis in keratinocytes through both caspase-dependent and caspase-independent pathways.[2] Some AHAs, like lactic acid, can also influence the skin microbiota and modulate cytokine secretion.[2][4]

The general mechanism of AHA-induced exfoliation can be visualized as follows:

Role as a Prostaglandin Precursor and Associated Biological Pathways

The most significant biological relevance of this compound is its role in the synthesis of prostaglandins. Prostaglandins are a group of physiologically active lipid compounds with diverse hormone-like effects.[7][8] They are involved in a wide range of biological processes.

Prostaglandin Synthesis Pathway

Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. This compound is a precursor to analogs of these molecules, not a direct intermediate in the natural pathway.

A simplified overview of the natural prostaglandin synthesis pathway is as follows:

Biological Activities of Prostaglandins

Prostaglandins mediate a variety of physiological and pathological processes, including:

-

Inflammation: They are key mediators of the inflammatory response, causing vasodilation, increased vascular permeability, and pain.[7]

-

Hemostasis: Some prostaglandins, like prostacyclin (PGI2), are potent vasodilators and inhibit platelet aggregation, while others, like thromboxane A2, have opposing effects.[7]

-

Reproduction: They play roles in ovulation, uterine contractions during labor, and menstrual cramps.[8]

-

Gastrointestinal Tract: They can inhibit gastric acid secretion and have a cytoprotective effect on the gastric mucosa.

Quantitative Data

Due to the limited research on the direct biological activity of this compound, there is a lack of quantitative data such as IC50 or EC50 values. For the broader class of AHAs, the effective concentrations in dermatological formulations typically range from 2% to 70%, depending on the intended use (e.g., daily care vs. chemical peels).[4]

Experimental Protocols

As there are no established, peer-reviewed studies detailing the specific biological activities of this compound, this section outlines general experimental protocols for assessing the activities of alpha-hydroxy acids.

Assessment of Exfoliating Properties

-

Objective: To determine the effect of the compound on stratum corneum cohesion.

-

Method: A common method involves using dansyl chloride staining of the stratum corneum in human volunteers. The rate of disappearance of the fluorescent marker, which corresponds to the rate of desquamation, is measured over time after treatment with the AHA-containing formulation.

In Vitro Assessment of Collagen Synthesis

-

Objective: To measure the effect of the compound on collagen production in fibroblasts.

-

Method:

-

Human dermal fibroblasts are cultured in vitro.

-

The cells are treated with various concentrations of the test compound.

-

After an incubation period, the amount of newly synthesized collagen in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) specific for pro-collagen type I.

-

Cell Viability and Apoptosis Assays

-

Objective: To determine the cytotoxic and apoptotic effects of the compound on keratinocytes.

-

Method:

-

Human keratinocytes (e.g., HaCaT cell line) are cultured.

-

Cells are treated with a range of concentrations of the test compound.

-

Cell viability can be assessed using an MTT or WST-1 assay.

-

Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide staining.

-

The workflow for in vitro assessment can be represented as follows:

Conclusion and Future Directions

References

- 1. This compound | 70908-63-3 | Benchchem [benchchem.com]

- 2. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha hydroxy acid (AHA): Types, benefits, and how to use [medicalnewstoday.com]

- 4. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. seafloraskincare.com [seafloraskincare.com]

- 6. Dual Effects of Alpha-Hydroxy Acids on the Skin [ouci.dntb.gov.ua]

- 7. Prostaglandin - Wikipedia [en.wikipedia.org]

- 8. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]

2-Hydroxy-2-methylhexanoic Acid: A Stereospecific Building Block for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-hydroxy-2-methylhexanoic acid as a chiral building block, with a particular focus on the stereospecific synthesis of its enantiomers and its application in the development of complex pharmaceutical agents. The inherent chirality of this molecule makes it a valuable intermediate in the synthesis of stereochemically pure drugs, where specific enantiomers are often responsible for the desired therapeutic effects.

Stereoselective Synthesis of (+)-(S)-2-Hydroxy-2-methylhexanoic Acid

The most well-documented and efficient method for the preparation of enantiomerically pure (+)-(S)-2-hydroxy-2-methylhexanoic acid is through an asymmetric halolactonization reaction. This method utilizes the chiral auxiliary L-proline to induce stereoselectivity, yielding the desired (S)-enantiomer with high optical purity.[1]

Experimental Protocol: Asymmetric Halolactonization

This protocol is based on the method described in European Patent EP0198348A2.[2]

Step 1: Synthesis of 2-Methylene-hexanoyl chloride

-

2-Methylene-hexanoic acid is reacted with thionyl chloride to produce 2-methylene-hexanoyl chloride. Standard procedures for the synthesis of acid chlorides are followed.

Step 2: Formation of the Chiral Amide

-

To a solution of L-proline in a biphasic mixture of water and diethyl ether, 2-methylene-hexanoyl chloride is added. A base, such as sodium hydroxide, is used to facilitate the reaction, forming the N-(2-Methylene-hexanoyl)-L-proline amide intermediate.[2]

Step 3: Asymmetric Bromolactonization

-

The amide intermediate is then treated with N-bromosuccinimide (NBS) in an aprotic polar solvent like dimethylformamide (DMF). This induces a stereoselective cyclization to form a bicyclic bromolactone.[1][2] The rigid structure of the L-proline auxiliary directs the bromine addition to a specific face of the double bond, establishing the chiral center.

Step 4: Dehalogenation

-

The resulting bromolactone is dehalogenated using a reducing agent, typically tri-n-butyltin hydride, in a solvent such as methylene chloride. This step removes the bromine atom and yields an oxazine intermediate.[2]

Step 5: Hydrolysis

-

The final step involves the hydrolysis of the oxazine intermediate with a strong acid, such as concentrated hydrobromic acid, under heating. This cleaves the chiral auxiliary and the lactone to afford (+)-(S)-2-hydroxy-2-methylhexanoic acid.[1][2]

Quantitative Data for Asymmetric Synthesis

| Step | Product | Reagents | Typical Yield (%) | Enantiomeric Excess (ee%) |

| 1 | 2-Methylene-hexanoyl chloride | Thionyl chloride | >90 | N/A |

| 2 | N-(2-Methylene-hexanoyl)-L-proline | L-proline, NaOH | High | N/A |

| 3 | Bicyclic bromolactone | N-Bromosuccinimide | Good | High |

| 4 | Oxazine intermediate | Tri-n-butyltin hydride | Good | High |

| 5 | (+)-(S)-2-hydroxy-2-methylhexanoic acid | Conc. HBr | Good | >95 |

Note: Specific yields for each step are not consistently reported in the literature; "Good" and "High" are qualitative descriptors based on patent literature.

Spectroscopic Data for (+)-(S)-2-Hydroxy-2-methylhexanoic Acid

| Property | Value |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| Specific Rotation [α]365 | +24.05° (c = 1.537 in H₂O)[2] |

Chiral Resolution of Racemic this compound

While asymmetric synthesis is often preferred, classical resolution of the racemic mixture provides an alternative route to the pure enantiomers. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and regeneration of the free acid.

Experimental Protocol: Classical Resolution with a Chiral Amine

A commonly cited method for the resolution of racemic this compound involves the use of a chiral amine, such as a naphthylethylamine salt, although this method is often described as tedious.[2][3]

Step 1: Diastereomeric Salt Formation

-

The racemic this compound is dissolved in a suitable solvent.

-

An equimolar amount of the chiral resolving agent (e.g., (R)-1-(1-naphthyl)ethylamine) is added to the solution.

-

The mixture is allowed to crystallize. The salt of one enantiomer of the acid with the resolving agent will preferentially crystallize out of the solution.

Step 2: Separation

-

The crystallized diastereomeric salt is separated by filtration.

-

The filtrate contains the other diastereomeric salt in solution.

Step 3: Regeneration of the Enantiomer

-

The purified diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the chiral amine.

-

The enantiomerically enriched this compound can then be extracted into an organic solvent.

-

A similar procedure can be applied to the filtrate to isolate the other enantiomer.

Application in Drug Development: Synthesis of Prostaglandin Analogs

A significant application of (+)-(S)-2-hydroxy-2-methylhexanoic acid is its use as a key stereospecific intermediate in the synthesis of prostaglandin analogs.[1] Prostaglandins are potent lipid compounds with diverse physiological effects, and their therapeutic applications often require specific stereoisomers for optimal activity.

The (+)-(S)-enantiomer is crucial for establishing the correct stereochemistry at the C-16 position in certain prostaglandin analogs, such as the 16-S isomer of TR-7134.[2] The use of this chiral building block ensures that the final product is the desired stereoisomer, avoiding the need for difficult purification of the final drug substance.

Logical Workflow for the Synthesis of a Prostaglandin Analog

Caption: Workflow for the synthesis of a prostaglandin analog using (+)-(S)-2-hydroxy-2-methylhexanoic acid.

Prostaglandin Signaling Pathway

Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. The binding of a prostaglandin analog to its receptor initiates an intracellular signaling cascade, which can lead to a variety of cellular responses depending on the receptor subtype and the cell type. For example, some prostaglandin receptors are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA). Others are coupled to Gq proteins, which activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

Caption: Generalized prostaglandin signaling pathway via a G-protein coupled receptor.

Conclusion

This compound, particularly its (+)-(S)-enantiomer, is a valuable and versatile chiral building block in modern organic synthesis. The well-established asymmetric halolactonization protocol provides a reliable route to this compound in high optical purity. Its primary application as a key intermediate in the synthesis of stereochemically defined prostaglandin analogs underscores its importance in the development of targeted therapeutics. Further research into alternative synthetic and resolution methods, as well as the exploration of its utility in the synthesis of other complex chiral molecules, will continue to expand its role in the pharmaceutical industry.

References

An In-depth Technical Guide to the Chemical Properties of Alpha-Hydroxy Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties of alpha-hydroxy acids (AHAs), a class of organic carboxylic acids widely utilized in dermatology, cosmetics, and drug development. This document details their acidic nature, key chemical reactions, structure-activity relationships, and analytical methodologies, presented in a format tailored for scientific and research applications.

Introduction to Alpha-Hydroxy Acids

Alpha-hydroxy acids are characterized by a hydroxyl group attached to the alpha-carbon atom of a carboxylic acid.[1] This structural feature imparts unique chemical and biological properties that are harnessed for various applications, from chemical peels to therapeutic agents for skin disorders.[1][2] Common AHAs include glycolic acid, lactic acid, citric acid, malic acid, tartaric acid, and mandelic acid.[1] While naturally derived from sources like sugarcane, sour milk, and fruits, the AHAs used in clinical and commercial applications are typically synthesized.[1]

Physicochemical Properties

The efficacy and reactivity of AHAs are governed by their physicochemical properties, most notably their acidity.

Acidity and pKa Values

AHAs are weak organic acids. Their acidity, quantified by the acid dissociation constant (pKa), is a critical parameter influencing their skin penetration and biological activity. The lower the pKa, the stronger the acid. The proportion of the free acid form, which is more biologically active, increases at lower pH values.[3]

| Alpha-Hydroxy Acid | Molecular Formula | pKa |

| Glycolic Acid | C₂H₄O₃ | 3.83[4] |

| Lactic Acid | C₃H₆O₃ | 3.85[4] |

| Citric Acid | C₆H₈O₇ | 3.13 (pKa1), 4.76 (pKa2), 6.40 (pKa3)[5] |

| Malic Acid | C₄H₆O₅ | 3.40 (pKa1), 5.11 (pKa2)[4] |

| Tartaric Acid | C₄H₆O₆ | 3.22 (pKa1), 4.82 (pKa2)[4] |

| Mandelic Acid | C₈H₈O₃ | 3.36[4] |

Key Chemical Reactions

The presence of both a carboxyl and a hydroxyl group allows AHAs to undergo a variety of chemical reactions, which are fundamental to their synthesis, derivatization, and degradation.

Esterification

AHAs readily undergo Fischer esterification, an acid-catalyzed reaction with an alcohol to form an ester and water.[6] This reaction is reversible and can be driven to completion by using an excess of the alcohol or by removing water as it is formed.[7]

Objective: To synthesize ethyl glycolate.

Materials:

-

Glycolic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve glycolic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux for 2 hours.[8]

-

After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl glycolate.

-

Purify the product by distillation if necessary.

Oxidation

The alpha-hydroxyl group of AHAs can be oxidized to a carbonyl group, yielding an alpha-keto acid. This transformation is significant in both biological systems (e.g., the conversion of lactic acid to pyruvic acid) and synthetic chemistry.[9] Various oxidizing agents can be employed, including chemoselective nitroxyl radical catalysts like AZADO (2-azaadamantane N-oxyl) with molecular oxygen as a co-oxidant.[10][11]

Objective: To synthesize pyruvic acid from lactic acid using a mild oxidizing agent.

Materials:

-

Lactic acid

-

Pyridinium fluorochromate (PFC) or other suitable oxidizing agent

-

Acetic acid-water (v/v) solvent

-

Perchloric acid (catalyst)

-

2,4-Dinitrophenylhydrazine (for product confirmation)

-

Spectrophotometer

-

Thermostated water bath

Procedure:

-

Prepare a solution of lactic acid in a 50% acetic acid-water (v/v) medium.

-

Add a catalytic amount of perchloric acid.

-

In a separate container, prepare a solution of the oxidizing agent (e.g., PFC) in the same solvent system.

-

Initiate the reaction by mixing the two solutions in a thermostated water bath.

-

Monitor the progress of the reaction spectrophotometrically by following the disappearance of the oxidizing agent at its characteristic wavelength.

-

Once the reaction is complete, confirm the formation of pyruvic acid by derivatization with 2,4-dinitrophenylhydrazine and comparing the melting point of the resulting 2,4-dinitrophenylhydrazone with an authentic sample.[[“]]

Dehydration

Upon heating, particularly in the presence of a catalyst, AHAs can undergo intermolecular dehydration to form cyclic diesters known as lactides. For instance, two molecules of lactic acid can condense to form lactide.[13] This reaction is a key step in the production of poly(lactic acid) (PLA), a biodegradable polymer.[13]

Objective: To synthesize lactide via the dehydration and depolymerization of lactic acid.

Materials:

-

Lactic acid (aqueous solution)

-

Tin(II) octoate (Sn(Oct)₂) or other suitable catalyst

-

High-vacuum distillation apparatus

-

Heating mantle with stirrer

-

Solvent for recrystallization (e.g., butyl acetate)

Procedure:

-

Dehydration and Oligomerization: Heat the aqueous lactic acid solution to 150-160°C under reduced pressure to remove water and form a low molecular weight prepolymer (oligomer).[13][14]

-

Depolymerization: Add the catalyst (e.g., tin octoate) to the oligomer. Increase the temperature to 160-200°C under high vacuum (e.g., 0.1 mmHg).[13][14] The lactide will form and distill off.

-

Purification: Collect the crude lactide distillate. Purify by recrystallization from a suitable solvent like butyl acetate to obtain pure lactide.[14]

Complexation with Metal Ions

The carboxylate and hydroxyl groups of AHAs can coordinate with metal ions to form chelate complexes.[15] The stability of these complexes depends on the specific AHA and the metal ion involved. This property is relevant in various fields, including analytical chemistry and drug delivery.

Objective: To determine the stability constant of a metal-AHA complex (e.g., Cu²⁺-citrate).

Materials:

-

AHA (e.g., citric acid)

-

Metal salt (e.g., CuSO₄)

-

Standardized strong base (e.g., NaOH)

-

Inert electrolyte (e.g., KNO₃) to maintain constant ionic strength

-

pH meter with a combination electrode

-

Thermostated titration vessel

Procedure:

-

Prepare a series of solutions containing known concentrations of the AHA, the metal salt, and the inert electrolyte.

-

Titrate each solution with a standardized strong base at a constant temperature.

-

Record the pH of the solution after each addition of the base.

-

The titration data can be used to calculate the concentrations of the free ligand and free metal ion at each point.

-

The stability constants of the formed complexes can then be determined using computational methods that analyze the titration curves.[16][17][18]

Structure-Activity Relationships

The biological effects of AHAs are closely linked to their chemical structure. Key factors influencing their activity include:

-

Molecular Size: Smaller AHAs like glycolic acid penetrate the skin more readily than larger ones like mandelic acid, leading to more pronounced effects.[2]

-

Lipophilicity: Increased lipophilicity can enhance skin penetration. For example, mandelic acid, being more oil-soluble, is effective in treating acne.[3]

-

Presence of Additional Functional Groups: The presence of multiple carboxyl and hydroxyl groups, as in citric and tartaric acids, can influence their chelating ability and antioxidant properties.[2]

Signaling Pathways in Keratinocytes

In dermatological applications, AHAs exert their effects by modulating various signaling pathways in skin cells, particularly keratinocytes.

Induction of Apoptosis and Cell Turnover

At higher concentrations, AHAs can induce apoptosis (programmed cell death) in keratinocytes, which contributes to their exfoliating and skin-renewing effects.[2][19] This process involves both intrinsic (mitochondria-dependent) and extrinsic (death receptor-dependent) pathways, leading to the activation of caspases.[20]

Modulation of Inflammatory Pathways

Glycolic acid has been shown to suppress UVB-induced inflammation by modulating the NF-κB signaling pathway.[21] It can reduce the production of pro-inflammatory cytokines such as IL-6 and IL-8.[[“]][21]

Stimulation of Keratinocyte Proliferation

At lower concentrations, glycolic acid can stimulate keratinocyte proliferation. This effect is mediated, in part, by the activation of the TRPV1 (transient receptor potential vanilloid 1) channel, an acid-sensitive ion channel, leading to ATP release.[22] There is also evidence for the involvement of the EGFR (epidermal growth factor receptor) and downstream MAPK (mitogen-activated protein kinase) signaling pathways.[23][24]

Analytical Methods and Stability Testing

Accurate quantification and stability assessment of AHAs in formulations are crucial for ensuring product quality, efficacy, and safety.

Quantification of AHAs

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the simultaneous determination of multiple AHAs in cosmetic and pharmaceutical formulations.[5][25][26]

Objective: To quantify the concentration of various AHAs in a cream formulation.

Apparatus:

-

High-Performance Liquid Chromatograph with a UV detector

-

Reversed-phase C18 column (e.g., Capcell PAK C18)[5]

-

Ultrasonicator

-

Centrifuge

-

Syringe filters (0.45 µm)

Reagents:

-

AHA standards (glycolic acid, lactic acid, etc.)

-

Phosphoric acid

-

Ammonia solution

-

HPLC-grade water and methanol

Procedure:

-

Standard Preparation: Prepare stock solutions of each AHA standard in deionized water. Create a series of working standards by diluting the stock solutions.

-

Sample Preparation: Accurately weigh a known amount of the cream sample into a volumetric flask. Add deionized water and sonicate to disperse the cream. Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

-

Quantification: Identify and quantify the AHAs in the sample by comparing their retention times and peak areas to those of the standards.

Stability Testing

The stability of AHA formulations can be assessed by subjecting them to various stress conditions, such as freeze-thaw cycles, and monitoring changes in physicochemical properties and AHA concentration over time.

Objective: To evaluate the physical and chemical stability of an AHA-containing cream.

Procedure:

-

Subject the cream samples to a series of freeze-thaw cycles (e.g., 24 hours at -4°C followed by 24 hours at 40°C).[27]

-

After each cycle, evaluate the samples for changes in:

-

A stable formulation will show minimal changes in these parameters over several cycles.

Conclusion

The chemical properties of alpha-hydroxy acids are fundamental to their diverse applications in scientific research and drug development. A thorough understanding of their acidity, reactivity, structure-activity relationships, and interactions with biological systems is essential for the rational design of effective and safe formulations. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with these versatile compounds.

References

- 1. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. naturium.com.au [naturium.com.au]

- 4. doaesthetician.wordpress.com [doaesthetician.wordpress.com]

- 5. lawdata.com.tw [lawdata.com.tw]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. mdpi.com [mdpi.com]

- 10. Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation [organic-chemistry.org]

- 11. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 12. Effects of glycolic acid on keratinocyte proliferation and inflammation - Consensus [consensus.app]

- 13. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 16. hakon-art.com [hakon-art.com]

- 17. asianpubs.org [asianpubs.org]

- 18. m.youtube.com [m.youtube.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Topical application of glycolic acid suppresses the UVB induced IL-6, IL-8, MCP-1 and COX-2 inflammation by modulating NF-κB signaling pathway in keratinocytes and mice skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Glycolic acid induces keratinocyte proliferation in a skin equivalent model via TRPV1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | JNK1 Signaling Downstream of the EGFR Pathway Contributes to Aldara®-Induced Skin Inflammation [frontiersin.org]

- 24. EGFR-mediated Akt and MAPKs signal pathways play a crucial role in patulin-induced cell proliferation in primary murine keratinocytes via modulation of Cyclin D1 and COX-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Determination of alpha-hydroxy acids in cosmetic products by high-performance liquid chromatography with a narrow-bore column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. "Determination of α-hydroxyacids in cosmetics" by W.-S. Huang, C.-C. Lin et al. [jfda-online.com]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxy-2-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-methylhexanoic acid is a chiral alpha-hydroxy acid that has garnered significant interest in the field of organic synthesis, particularly as a stereospecific building block for complex bioactive molecules. Its structure, featuring a tertiary alcohol adjacent to a carboxylic acid, presents unique chemical properties and synthetic challenges. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic characterization, and synthetic methodologies related to this compound. The potential, though less explored, biological significance of this molecule is also discussed.

Molecular Structure and Physicochemical Properties

This compound is a seven-carbon carboxylic acid with a methyl and a hydroxyl group substituted at the alpha-carbon. This substitution creates a chiral center, leading to the existence of (R)- and (S)-enantiomers.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 70908-63-3[1] |

| Molecular Formula | C₇H₁₄O₃[1] |

| Molecular Weight | 146.18 g/mol [1] |

| SMILES | CCCCC(C)(C(=O)O)O[1] |

| InChI | InChI=1S/C7H14O3/c1-3-4-5-7(2,10)6(8)9/h10H,3-5H2,1-2H3,(H,8,9)[1] |

| InChIKey | HNQAXDPWMQIKEE-UHFFFAOYSA-N[1] |

Physicochemical Data

The following table summarizes key computed physicochemical properties of this compound.

| Property | Value |

| XLogP3 | 1.2[1] |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 3[1] |

| Rotatable Bond Count | 4[1] |

| Exact Mass | 146.094294304[1] |

| Topological Polar Surface Area | 57.5 Ų[1] |

| Heavy Atom Count | 10[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: A patent for the synthesis of (+)-S-2-hydroxy-2-methyl-hexanoic acid reports a broad singlet at δ 6.84 ppm (in CDCl₃) for the two exchangeable protons of the carboxylic acid and hydroxyl groups.

Predicted ¹H NMR chemical shifts are summarized in the table below:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

| C1-OH | ~10-12 | broad s |

| C2-OH | Variable | broad s |

| C2-CH₃ | ~1.2-1.5 | s |

| C3-H₂ | ~1.4-1.7 | m |

| C4-H₂ | ~1.2-1.4 | m |

| C5-H₂ | ~1.2-1.4 | m |

| C6-H₃ | ~0.8-1.0 | t |

| Key: s = singlet, t = triplet, m = multiplet |

| Atom Position | Predicted ¹³C Chemical Shift (ppm) |

| C1 (Carboxyl) | ~175-185 |

| C2 (Quaternary) | ~70-80 |

| C2-CH₃ | ~20-30 |

| C3 | ~35-45 |

| C4 | ~20-30 |

| C5 | ~20-30 |

| C6 | ~13-15 |

Infrared (IR) Spectroscopy

A patent document reports the following IR absorption bands for (+)-S-2-hydroxy-2-methyl-hexanoic acid in chloroform (CHCl₃): 2950, 1710, 1462, 1272, 1170, and 1060 cm⁻¹. The broad band around 2950 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid, while the strong absorption at 1710 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. The other peaks are within the fingerprint region and correspond to various C-H, C-O, and C-C bond vibrations.

Mass Spectrometry (MS)

While detailed experimental mass spectra with fragmentation patterns for this compound are not widely published, GC-MS data is known to be available. The fragmentation of α-hydroxy-α-methyl fatty acids under electron ionization would be expected to involve cleavage of the C-C bond alpha to the carbonyl group, loss of water from the hydroxyl group, and other characteristic fragmentations of the alkyl chain. High-resolution mass spectrometry would yield a precise mass measurement, confirming the elemental composition.

Experimental Protocols: Synthesis of (+)-S-2-Hydroxy-2-methylhexanoic Acid

The enantiomerically pure (+)-S form of this compound is a valuable intermediate in the synthesis of prostaglandin analogs. A well-documented method for its preparation involves an asymmetric halolactonization reaction using L-proline as a chiral auxiliary.

Reaction Scheme

References

The Strategic Role of 2-Hydroxy-2-methylhexanoic Acid in Complex Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-methylhexanoic acid, a chiral α-hydroxy acid, has emerged as a valuable building block in the landscape of complex organic synthesis. Its utility is most prominently demonstrated in the stereospecific synthesis of biologically active molecules where precise control of chirality is paramount. This technical guide provides an in-depth analysis of the synthesis, applications, and strategic importance of this compound, with a particular focus on its role as a key intermediate in the synthesis of prostaglandin analogs. Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects, making their stereoselective synthesis a significant challenge and a crucial area of research in drug development.[1]

Asymmetric Synthesis of (+)-S-2-Hydroxy-2-methylhexanoic Acid

The enantiomerically pure (+)-S form of this compound is a critical precursor for the synthesis of certain prostaglandin analogs.[1] A robust and well-documented method for its preparation involves a multi-step asymmetric halolactonization reaction, which leverages the chirality of L-proline to induce the desired stereochemistry.[1][2][3]

Experimental Protocol: Asymmetric Halolactonization

This protocol outlines the key steps in the synthesis of (+)-S-2-hydroxy-2-methylhexanoic acid starting from 2-methylene-hexanoyl chloride.

-

Amide Formation: 2-methylene-hexanoyl chloride is reacted with L-proline in the presence of a base, such as sodium hydroxide, to form the chiral amide intermediate, N-(2-Methylene-hexanoyl)-L-proline.[2][3]

-

Asymmetric Bromolactonization: The amide intermediate is then treated with N-bromosuccinimide (NBS) in an aprotic polar solvent like dimethylformamide (DMF). This induces a stereoselective intramolecular cyclization to yield a bicyclic bromolactone.[2][3] The rigid structure of the proline-derived amide directs the electrophilic attack of bromine, leading to the formation of the bromolactone with high diastereoselectivity.

-

Dehalogenation: The resulting bromolactone is dehalogenated using a reducing agent such as tri-n-butyltin hydride in a solvent like methylene chloride. This step removes the bromine atom and forms an oxazine intermediate.[2][3]

-

Hydrolysis: Finally, the oxazine intermediate is hydrolyzed with concentrated hydrobromic acid. This step cleaves the amide and lactone rings to afford the final product, (+)-S-2-hydroxy-2-methylhexanoic acid, with high optical purity.[2][3]

Quantitative Data

While specific step-by-step yields are not extensively reported in the available literature, the overall process is described as providing the target compound in high optical purity. The following table summarizes the key transformations and reagents.

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1 | 2-Methylene-hexanoyl chloride | L-proline, Base (e.g., NaOH) | N-(2-Methylene-hexanoyl)-L-proline |

| 2 | N-(2-Methylene-hexanoyl)-L-proline | N-Bromosuccinimide (NBS), DMF | Bicyclic Bromolactone |

| 3 | Bicyclic Bromolactone | tri-n-butyltin hydride, CH₂Cl₂ | Oxazine Intermediate |

| 4 | Oxazine Intermediate | Concentrated HBr | (+)-S-2-Hydroxy-2-methylhexanoic acid |

Spectroscopic Data

The final product, (+)-S-2-hydroxy-2-methylhexanoic acid, has been characterized by various spectroscopic methods.

| Intermediate/Product | ¹³C NMR (CDCl₃, ppm) | Optical Rotation [α]₃₆₅ |

| (+)-S-2-Hydroxy-2-methylhexanoic acid | 181.7, 74.9, 39.9, 25.9, 25.8, 22.8, 13.9 | +24.05° (c=1.537 in H₂O) |

Logical Workflow of the Asymmetric Synthesis

The following diagram illustrates the logical progression of the asymmetric synthesis of (+)-S-2-hydroxy-2-methylhexanoic acid.

Role in Prostaglandin Synthesis

While this compound itself is not a direct participant in biological signaling pathways, its enantiomerically pure form is a crucial precursor for the synthesis of complex molecules that are. Specifically, (+)-S-2-hydroxy-2-methylhexanoic acid is utilized in the construction of the side chain of certain prostaglandin analogs. The synthesis of these signaling molecules relies on the introduction of chiral centers with defined stereochemistry, a role fulfilled by this versatile building block.

The diagram below conceptualizes the role of (+)-S-2-hydroxy-2-methylhexanoic acid as a key input in the synthetic pathway leading to a prostaglandin analog.

Other Potential Applications and Future Outlook

Beyond its established role in prostaglandin synthesis, preliminary research suggests that this compound and its derivatives may possess other biological activities. As a medium-chain fatty acid, it is suggested to be rapidly absorbed and metabolized and may exhibit antioxidant properties.[1] Furthermore, there are initial indications of its potential role in the immune responses of insects, which could open avenues for the development of novel antibacterial agents.[1] However, these research areas are less developed compared to its application in synthetic organic chemistry.

Racemic Synthesis

For applications where stereochemistry is not critical, racemic this compound can be prepared. One straightforward approach involves the reaction of a Grignard reagent, such as butylmagnesium bromide, with a 2-keto-ester, followed by hydrolysis. A resolution step, for instance, using a chiral amine like naphthylethylamine, can then be employed to separate the enantiomers if desired.[2]

Conclusion

This compound, particularly its (+)-S enantiomer, stands out as a strategically important chiral building block in complex organic synthesis. The well-established asymmetric halolactonization protocol provides reliable access to this key intermediate, enabling the stereocontrolled synthesis of prostaglandin analogs and other complex target molecules. While its primary application has been in the realm of prostaglandin chemistry, emerging research into its potential biological activities suggests that the full scope of its utility is still being uncovered. For researchers and professionals in drug development, a thorough understanding of the synthesis and strategic application of this compound is essential for the design and execution of efficient and stereoselective synthetic routes to novel therapeutics.

References

A Comprehensive Technical Guide to 2-Hydroxy-2-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-methylhexanoic acid is an alpha-hydroxy acid that has garnered significant interest in the field of organic synthesis, particularly as a chiral building block for complex molecules. Its structure, featuring a tertiary alcohol adjacent to a carboxylic acid, presents unique chemical properties and synthetic challenges. This guide provides an in-depth overview of its chemical identity, properties, stereoselective synthesis, and its notable application in the development of prostaglandin analogs.

Chemical Identity and Properties

The accurate identification and characterization of this compound are fundamental for its application in research and development.

IUPAC Name: this compound[1]

Table 1: Chemical Identifiers [1][2]

| Identifier | Value |

| CAS Number | 70908-63-3 |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| InChI Key | HNQAXDPWMQIKEE-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(C)(C(=O)O)O |

Table 2: Physicochemical Properties [1][3]

| Property | Value |

| Monoisotopic Mass | 146.0943 g/mol |

| XLogP3-AA | 1.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

The presence of both a hydroxyl and a carboxylic acid group makes this compound a relatively polar molecule, influencing its solubility and reactivity. The tertiary nature of the hydroxyl group renders it resistant to mild oxidation.[2]

Stereoselective Synthesis: The Asymmetric Halolactonization Approach

The biological activity of many complex molecules is dependent on their stereochemistry. Consequently, the stereoselective synthesis of chiral building blocks like this compound is of paramount importance. A well-established method for preparing the enantiopure (+)-S-2-hydroxy-2-methylhexanoic acid involves an asymmetric halolactonization reaction.[2][4] This method is crucial for its application as an intermediate in the synthesis of certain prostaglandin analogs.[2][4][5]

Experimental Protocol

The following protocol details the multi-step synthesis of (+)-S-2-hydroxy-2-methylhexanoic acid.[2][4][5]

Step 1: Formation of the Acid Chloride

-

Reactants: 2-methylene-hexanoic acid, thionyl chloride.

-

Procedure: 2-methylene-hexanoic acid is reacted with thionyl chloride to form the corresponding acid chloride, 2-methylene-hexanoyl chloride. This reaction activates the carboxylic acid for the subsequent amidation step.

Step 2: Amide Formation with a Chiral Auxiliary

-

Reactants: 2-methylene-hexanoyl chloride, L-proline, a base (e.g., sodium hydroxide).

-

Procedure: The 2-methylene-hexanoyl chloride is reacted with the chiral auxiliary, L-proline, in the presence of a base. This reaction forms the chiral amide intermediate, N-(2-Methylene-hexanoyl)-L-proline. The use of L-proline is critical for inducing stereoselectivity in the subsequent step.[2]

Step 3: Asymmetric Bromolactonization

-

Reactants: N-(2-Methylene-hexanoyl)-L-proline, N-bromosuccinimide (NBS).

-

Solvent: Aprotic polar solvent (e.g., dimethylformamide).

-

Procedure: The chiral amide is treated with N-bromosuccinimide in an aprotic polar solvent. This induces an electrophilic cyclization, forming a bicyclic bromolactone. The stereochemistry of the newly formed chiral center is directed by the L-proline auxiliary.[2]

Step 4: Dehalogenation

-

Reactants: Bicyclic bromolactone, tri-n-butyltin hydride.

-

Solvent: Methylene chloride.

-

Procedure: The bromolactone is dehalogenated using tri-n-butyltin hydride in methylene chloride to yield an oxazine intermediate.

Step 5: Hydrolysis

-

Reactants: Oxazine intermediate, concentrated hydrobromic acid.

-

Procedure: The final step involves the hydrolysis of the oxazine with concentrated hydrobromic acid to yield the desired product, (+)-S-2-hydroxy-2-methylhexanoic acid.[4]

Synthesis Workflow Diagram

Caption: Workflow for the asymmetric synthesis of (+)-S-2-Hydroxy-2-methylhexanoic acid.

Application in Drug Development

The primary and most significant application of enantiomerically pure (+)-S-2-hydroxy-2-methylhexanoic acid is as a key stereospecific intermediate in the synthesis of prostaglandin analogs.[2][4][5] Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects in animals. The precise stereochemistry of these molecules is critical for their biological function, making the availability of chiral precursors like (+)-S-2-hydroxy-2-methylhexanoic acid essential for their synthesis.[2]

Logical Relationship Diagram

Caption: The role of this compound in prostaglandin analog synthesis.

Safety and Handling

This compound is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound, particularly its (+)-S enantiomer, is a valuable chiral building block in organic synthesis. The asymmetric halolactonization protocol provides an effective route to this compound in high optical purity. Its critical role as an intermediate in the synthesis of prostaglandin analogs underscores its importance in the field of drug development. This guide has provided a comprehensive overview of its properties, synthesis, and applications to aid researchers and scientists in their work with this versatile molecule.

References

- 1. This compound | C7H14O3 | CID 10486992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 70908-63-3 | Benchchem [benchchem.com]

- 3. PubChemLite - this compound (C7H14O3) [pubchemlite.lcsb.uni.lu]

- 4. EP0198348A2 - Process for preparing (+)S-2-hydroxy-2-methyl-hexanoic acid - Google Patents [patents.google.com]

- 5. CA1249842A - Method for preparing ( )s-2-hydroxy-2-methyl-hexanoic acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2-Hydroxy-2-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Hydroxy-2-methylhexanoic acid, a significant chiral building block in organic synthesis. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its stereoselective synthesis, and its established applications.

Chemical Identity and Properties

This compound is a carboxylic acid containing both a hydroxyl and a methyl group on the alpha-carbon. Its chemical structure and key identifiers are crucial for researchers in synthesis and drug development.

| Property | Value | Source |

| CAS Number | 70908-63-3 | [1][2][3] |

| Molecular Formula | C7H14O3 | [3] |

| Molecular Weight | 146.18 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| InChI Key | HNQAXDPWMQIKEE-UHFFFAOYSA-N | [1][3] |

| SMILES | CCCCC(C)(C(=O)O)O | [3] |

Stereoselective Synthesis of (+)-S-2-Hydroxy-2-methylhexanoic Acid

The (+)S-enantiomer of this compound is a valuable intermediate in the synthesis of prostaglandin analogs.[4][5] A well-documented method for its preparation involves an asymmetric halolactonization reaction using L-proline as a chiral auxiliary.[4][5]

Experimental Protocol: Asymmetric Halolactonization

This protocol outlines a four-step process for the synthesis of (+)-S-2-hydroxy-2-methylhexanoic acid.

Step 1: Amide Formation

-

In a suitable reaction vessel, dissolve 2-methylene-hexanoyl chloride in an appropriate solvent.

-

Add L-proline to the solution in the presence of a base, such as sodium hydroxide.[4]

-

Stir the reaction mixture to facilitate the formation of the N-(2-Methylene-hexanoyl)-L-proline amide intermediate.

Step 2: Bromolactonization

-

To the amide formed in the previous step, add N-bromosuccinimide (NBS) in an aprotic polar solvent like dimethylformamide.[4]

-

This induces an asymmetric bromolactonization, resulting in the formation of a bicyclic bromolactone. The chiral environment provided by the L-proline auxiliary directs the stereoselective addition of bromine.

Step 3: Dehalogenation

-

The bromolactone is then dehalogenated using tri-n-butyltin hydride in methylene chloride.[4]

-

This step removes the bromine atom and leads to the formation of an oxazine intermediate.

Step 4: Hydrolysis

-

Finally, the oxazine intermediate is hydrolyzed with concentrated hydrobromic acid.[4]

-

This hydrolysis step cleaves the chiral auxiliary and yields the final product, (+)-S-2-hydroxy-2-methylhexanoic acid.

Synthesis Workflow

Caption: Asymmetric synthesis of (+)-S-2-hydroxy-2-methylhexanoic acid.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

| Technique | Expected Observations |

| ¹H NMR Spectroscopy | The spectrum would show characteristic signals for the protons of the methyl and methylene groups in the hexanoic acid chain. The hydroxyl and carboxylic acid protons would appear as distinct, often broad, signals that can be confirmed by D₂O exchange. |

| ¹³C NMR Spectroscopy | Each unique carbon atom in the molecule will produce a distinct signal. The carbonyl carbon of the carboxylic acid is expected to have a significant downfield chemical shift compared to the aliphatic carbons. |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit a broad absorption band corresponding to the O-H stretching of the carboxylic acid and alcohol, and a sharp, strong absorption for the C=O stretching of the carboxylic acid. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular weight and structure of the compound. |

Biological and Chemical Significance

The primary significance of this compound, particularly its (+)S-enantiomer, lies in its role as a key stereospecific intermediate in the synthesis of complex organic molecules.[4][5]

-

Prostaglandin Analog Synthesis: It is a crucial building block for the synthesis of certain prostaglandin analogs, which are physiologically active lipid compounds with diverse hormone-like effects.[4][5]

-

Chiral Precursor: The availability of this optically pure compound is essential for achieving the desired stereochemistry in the final complex target molecules.

While its application in organic synthesis is well-established, preliminary research suggests other potential areas of investigation, including possible antioxidant properties and a role in insect immune responses, though these are less developed fields of study.

Safety and Handling

Based on GHS classifications, this compound is considered to cause skin irritation, serious eye damage, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | 70908-63-3 | Benchchem [benchchem.com]

- 2. chiralen.com [chiralen.com]

- 3. This compound | C7H14O3 | CID 10486992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0198348A2 - Process for preparing (+)S-2-hydroxy-2-methyl-hexanoic acid - Google Patents [patents.google.com]

- 5. CA1249842A - Method for preparing ( )s-2-hydroxy-2-methyl-hexanoic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Asymmetric Halolactonization in Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of asymmetric halolactonization, a powerful chemical transformation for the stereocontrolled synthesis of halogenated lactones. Chiral lactones are crucial building blocks in the synthesis of numerous natural products and pharmaceutical agents. This document offers insights into different catalytic systems, summarizes key performance data, and provides detailed experimental protocols for selected reactions.

Introduction to Asymmetric Halolactonization

Asymmetric halolactonization is a cyclization reaction of an unsaturated carboxylic acid or its derivative in the presence of a halogen source and a chiral catalyst or reagent. This process simultaneously installs a halogen atom and creates a new stereocenter, leading to the formation of enantioenriched lactones. The reaction is a cornerstone of modern asymmetric synthesis, enabling the efficient construction of complex molecular architectures.[1][2][3]

The versatility of this reaction stems from the variety of available halogen sources (N-halosuccinimides, molecular halogens), the development of highly effective chiral catalysts (organocatalysts and metal complexes), and its applicability to a wide range of olefinic substrates to form various ring sizes, including γ- (5-membered), δ- (6-membered), and even ε- (7-membered) lactones.[4][5][6]

Key Catalytic Systems and Applications

Several catalytic systems have been developed to achieve high enantioselectivity in halolactonization reactions. These can be broadly categorized into organocatalysis and metal-based catalysis.

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids and BINOL-derived phosphoric acids, have proven to be highly effective.[4][7] These catalysts often operate through hydrogen bonding or other non-covalent interactions to create a chiral environment that directs the stereochemical outcome of the cyclization. For instance, (DHQD)2PHAL, a cinchona alkaloid derivative, has been successfully employed in the first catalytic, enantioselective chlorolactonization of 4-aryl-substituted 4-pentenoic acids.[7]

Metal-Based Catalysis: Chiral metal complexes, featuring metals like zinc, copper, or cobalt, can also catalyze asymmetric halolactonization with high efficiency.[8][9] These catalysts typically function by coordinating with both the carboxylic acid substrate and the halogen source, thereby organizing the transition state to favor the formation of one enantiomer. A tri-zinc complex, for example, has been shown to catalyze both asymmetric iodo- and bromolactonization.[9]

The products of these reactions, chiral halolactones, are valuable intermediates that can be further elaborated into a diverse array of functionalized molecules, making this methodology highly relevant for drug discovery and natural product synthesis.[1][10]

Quantitative Data Summary

The following table summarizes the performance of selected asymmetric halolactonization reactions, providing a comparative overview of different catalytic systems, halogen sources, and substrates.

| Catalyst/Reagent | Halogen Source | Substrate Type | Product Ring Size | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |

| (DHQD)₂PHAL | DCDMH | 4-Aryl-4-pentenoic acid | γ | up to 85 | up to 90 | - | [7] |

| BINOL-derived bifunctional catalyst | NBS | 5-Alkyl-4(Z)-pentenoic acid | γ | up to 95 | up to 98 | >20:1 | [4][5] |

| BINOL-derived bifunctional catalyst | NIS | 6-Substituted-5(Z)-hexenoic acid | δ | up to 99 | up to 99 | - | [4][5] |

| Chiral Phosphoric Acid | NBS | γ-Hydroxy-cis-alkenes | Tetrahydrofuran | up to 94 | up to 95 | - | [4] |

| Tri-Zinc Complex | NIS / I₂ | Alkenoic acid | γ | up to 99 | up to 99 | - | [9] |

| Chiral Squaramide | NIS | 5-Aryl-5-hexenoic acid | δ | up to 98 | up to 99 | - | [4] |

| Hypervalent Iodine Reagent | I(III) reagent | α-Substituted styrenyl hexenoic acid | ε | up to 71 | up to 96 | - | [6] |

DCDMH: 1,3-dichloro-5,5-dimethylhydantoin, NBS: N-Bromosuccinimide, NIS: N-Iodosuccinimide

Experimental Protocols

Herein, we provide detailed protocols for two representative asymmetric halolactonization reactions.

Protocol 1: Organocatalytic Asymmetric Chlorolactonization using (DHQD)₂PHAL

This protocol is adapted from the work of Borhan and coworkers and describes the enantioselective chlorolactonization of 4-aryl-4-pentenoic acids.[7]

Materials:

-

(DHQD)₂PHAL (10 mol%)

-

1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (0.6 equiv)

-

4-Aryl-4-pentenoic acid (1.0 equiv)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the 4-aryl-4-pentenoic acid (0.2 mmol, 1.0 equiv) and (DHQD)₂PHAL (0.02 mmol, 0.1 equiv) in ethyl acetate (2.0 mL) at -78 °C is added 1,3-dichloro-5,5-dimethylhydantoin (0.12 mmol, 0.6 equiv) in one portion.

-

The reaction mixture is stirred at -78 °C for the time indicated by TLC analysis (typically 30-90 minutes).

-

Upon completion, the reaction is quenched with saturated aqueous sodium thiosulfate solution.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired chlorolactone.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: BINOL-Derived Catalyst for Asymmetric Bromolactonization

This protocol is based on the methodology developed by Martin and coworkers for the enantioselective bromolactonization of Z-configured olefinic acids.[4][5]

Materials:

-

(R)-BINOL-derived bifunctional catalyst (5-10 mol%)

-

N-Bromosuccinimide (NBS) (1.1 equiv)

-

5-Alkyl-4(Z)-pentenoic acid (1.0 equiv)

-

Toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography